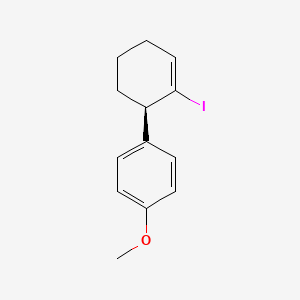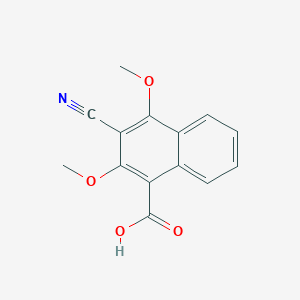![molecular formula C26H32N2O6 B12542042 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-50-1](/img/structure/B12542042.png)
4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with cyclohexyloxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of cyclohexyloxy groups. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The subsequent introduction of cyclohexyloxy groups can be performed using cyclohexanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Oxidation: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and cyclohexyloxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s reactivity and binding properties. The biphenyl core provides a rigid framework that can interact with various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): An aromatic diisocyanate used in the synthesis of polyurethanes.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the production of epoxy resins and polyamides.
Uniqueness
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its combination of nitro and cyclohexyloxy groups on a biphenyl core. This structural arrangement provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
827340-50-1 |
|---|---|
Molecular Formula |
C26H32N2O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)-4-[4-(cyclohexyloxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C26H32N2O6/c29-27(30)25-15-19(11-13-21(25)17-33-23-7-3-1-4-8-23)20-12-14-22(26(16-20)28(31)32)18-34-24-9-5-2-6-10-24/h11-16,23-24H,1-10,17-18H2 |
InChI Key |
WLBOACBFHWWJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COC4CCCCC4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)


